molecular formula C12H11F3N2O3 B7787560 CID 5705856

CID 5705856

Cat. No. B7787560
M. Wt: 288.22 g/mol
InChI Key: HIVZWGFKJDAQNI-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291507B1

Procedure details

Sodium nitrite (2.57 g) was added portionwise to aniline (3.22 g) in concentrated HCl (6.5 ml) and water 10 ml) at 0° C. over 15 minutes. The resulting solution was added dropwise to ethyl 2,3-dioxo-4,4,4-trifluorobutanoate (6.31 g) and sodium acetate (6 g) in water (30 ml) at 0° C. to precipitate the product as a red solid which was filtered and dried in vacuo (7.15 g, 72%). The crude hydrazone was used without further purification.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl 2,3-dioxo-4,4,4-trifluorobutanoate
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O=[C:13]([C:19](=[O:24])[C:20]([F:23])([F:22])[F:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15].C([O-])(=O)C.[Na+]>Cl.O>[C:6]1([NH:5][N:1]=[C:13]([C:19](=[O:24])[C:20]([F:23])([F:22])[F:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.22 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
6.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
ethyl 2,3-dioxo-4,4,4-trifluorobutanoate
Quantity
6.31 g
Type
reactant
Smiles
O=C(C(=O)OCC)C(C(F)(F)F)=O
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the product as a red solid which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo (7.15 g, 72%)
CUSTOM
Type
CUSTOM
Details
The crude hydrazone was used without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NN=C(C(=O)OCC)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.